molecular formula C26H25N3O3S B215605 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide

Katalognummer B215605
Molekulargewicht: 459.6 g/mol
InChI-Schlüssel: PYKPSATUAMWEOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide, also known as DMTB-DP, is a chemical compound that has been of significant interest in scientific research due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation. N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation and oxidative stress, and the improvement of endothelial function. N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing significant harm to cells or animals. However, one limitation of using N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

For research on N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various fields. In cancer research, future studies could focus on the development of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide as a combination therapy with other anti-cancer agents. In neuroprotection, future studies could focus on the use of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide in animal models of neurodegenerative diseases. In cardiovascular disease, future studies could focus on the use of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide in animal models of hypertension and atherosclerosis. Overall, further research on N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide could lead to the development of a novel therapeutic agent with significant potential in various fields of medicine.

Synthesemethoden

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzylamine with thiosemicarbazide, followed by the reaction of the resulting intermediate with 3,3-diphenylpropanoyl chloride. The final product is purified through recrystallization and characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. In neuroprotection, N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide has been shown to protect against oxidative stress and reduce inflammation, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide has been studied for its ability to reduce hypertension and improve endothelial function.

Eigenschaften

Produktname

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide

Molekularformel

C26H25N3O3S

Molekulargewicht

459.6 g/mol

IUPAC-Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide

InChI

InChI=1S/C26H25N3O3S/c1-31-22-14-13-18(15-23(22)32-2)16-25-28-29-26(33-25)27-24(30)17-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,21H,16-17H2,1-2H3,(H,27,29,30)

InChI-Schlüssel

PYKPSATUAMWEOC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)OC

Kanonische SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.